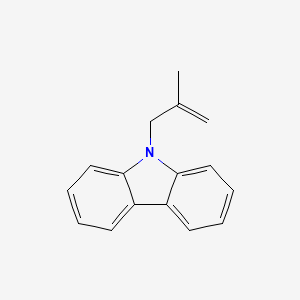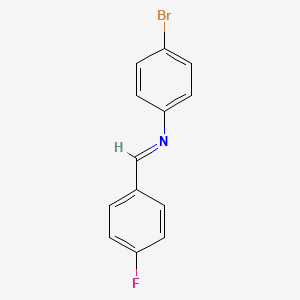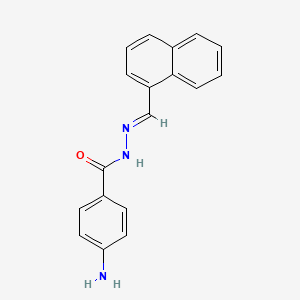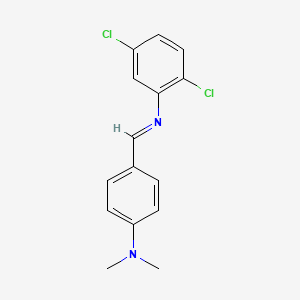
1-Butyl-3-(2,5-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(2,5-difluorophenyl)urea is an organic compound with the molecular formula C11H14F2N2O and a molecular weight of 228.244 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-difluoroaniline} + \text{butyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Applications De Recherche Scientifique
1-Butyl-3-(2,5-difluorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-(2-fluorophenyl)urea
- 1-Butyl-3-(4-fluorophenyl)urea
- 1-Butyl-3-(2,5-dichlorophenyl)urea
- 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea
Uniqueness
1-Butyl-3-(2,5-difluorophenyl)urea is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule in various research and industrial applications .
Propriétés
Numéro CAS |
100562-03-6 |
|---|---|
Formule moléculaire |
C11H14F2N2O |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1-butyl-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Clé InChI |
PWIZHXDLCYNBFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


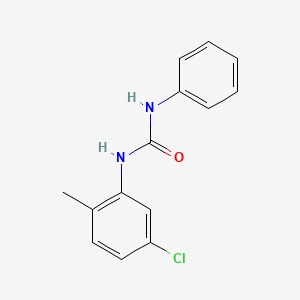
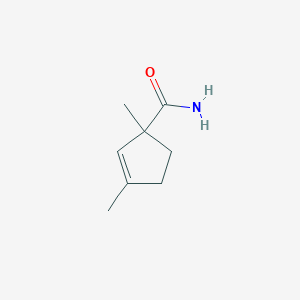
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)




